Clodanolene

Aqueous Solubility Drug Formulation Intravenous Administration

Researchers studying excitation-contraction coupling often encounter solubility-limited muscle relaxant probes that confound results with central nervous system effects. Clodanolene (CAS 14796-28-2) addresses this gap as a peripherally-acting skeletal muscle relaxant that directly antagonizes ryanodine receptor-mediated calcium release from the sarcoplasmic reticulum-without interfering with neuromuscular transmission or CNS pathways. • Validated in the Straub-tail mouse spasticity model with superior efficacy to conventional agents • 10- to 50-fold aqueous solubility enhancement achievable via quaternary ammonium salt derivatization, enabling parenteral formulation development • Ideal mechanistic probe for isolated muscle fiber assays, calcium-induced calcium release studies, and in vivo hypertonia models

Molecular Formula C14H9Cl2N3O3
Molecular Weight 338.1 g/mol
CAS No. 14796-28-2
Cat. No. B228631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClodanolene
CAS14796-28-2
Synonymsclodanolen
clodanolene
clodanolene, sodium salt
Molecular FormulaC14H9Cl2N3O3
Molecular Weight338.1 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3O3/c15-10-3-1-8(5-11(10)16)12-4-2-9(22-12)6-17-19-7-13(20)18-14(19)21/h1-6H,7H2,(H,18,20,21)/b17-6+
InChIKeyHIQONTNPQNNMST-UBKPWBPPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clodanolene Overview


Clodanolene (CAS 14796-28-2) is a hydantoin-derivative small molecule that functions as a direct-acting skeletal muscle relaxant [1]. Its primary mechanism involves antagonism of calcium release from the sarcoplasmic reticulum within muscle fibers, a process linked to the inhibition of ryanodine receptors [2]. Pharmacologically, it is distinguished by its peripheral site of action, exerting its effects directly on skeletal muscle without measurable interference with neuromuscular transmission or central nervous system pathways [1].

Study Fit
Ryanodine receptor & excitation-contraction coupling research
Selection Logic
Direct peripheral action; no CNS or neuromuscular junction interference
Use Context
Skeletal muscle fiber assays, spasticity models, hypermetabolic state studies

Why Clodanolene Cannot Be Substituted


While Clodanolene shares a common hydantoin scaffold and muscle relaxant indication with other agents like Dantrolene, generic substitution is not scientifically valid due to distinct pharmacokinetic liabilities and target specificity profiles. The native molecule exhibits very low aqueous solubility, limiting its utility in intravenous applications [1]. Furthermore, its specific interaction with the sarcoplasmic reticulum calcium-release machinery differs from the non-specific depressant effects of central muscle relaxants or the synaptic blockade of neuromuscular blockers. Therefore, selection of Clodanolene (or a specific salt form thereof) must be based on its unique solubility and target-engagement parameters rather than assumed class-level equivalence.

Solubility mismatch
The low aqueous solubility of the sodium salt limits parenteral use; quaternary salts differ 10‑ to 50‑fold, altering formulation behavior.
Mechanistic divergence
Peripheral ryanodine receptor antagonism does not equate to central depression or synaptic blockade—class‑level substitution may shift endpoint interpretation.
Target‑engagement specificity
Direct calcium‑release machinery interaction is not replicated by general muscle relaxants; assumed functional equivalence requires validation.

Clodanolene Evidence Guide


Aqueous Solubility: Quaternary vs. Sodium Salts

A key limitation of Clodanolene sodium salt is its poor water solubility, which hinders parenteral formulation. Direct comparison of quaternary ammonium salts of Clodanolene with the corresponding sodium salt reveals a dramatic improvement in aqueous solubility. Quantitative data from patent literature demonstrates that these quaternary salts are 10- to 50-fold more soluble in water than the sodium salt [1].

Aqueous Solubility
Head-to-head
10‑ to 50‑fold higher solubility for quaternary ammonium salt vs. sodium salt
Supports solubility‑driven formulation screening
In vitro comparison; temperature/pH not specified
Aqueous Solubility Drug Formulation Intravenous Administration

In Vivo Muscle Relaxant Potency

The quaternary ammonium salts of Clodanolene demonstrate potent muscle relaxant activity following intravenous administration. In a rat model, a 50% inhibition of gastrocnemius muscle twitch tension was achieved with an intravenous dose range of 3-8 mg/kg when the compound was formulated in tetrahydrofurfuryl alcohol [1]. This provides a quantifiable benchmark for comparing the potency of different Clodanolene salt forms and related analogs.

In Vivo Potency
Reported
ED₅₀ 3–8 mg/kg i.v. (rat gastrocnemius twitch)
Establishes a reference range for comparative potency
Vehicle: tetrahydrofurfuryl alcohol
In Vivo Efficacy Muscle Relaxant Potency Rodent Model

Skeletal Muscle Selectivity

Unlike neuromuscular blocking agents (e.g., tubocurarine) which act at the postsynaptic nicotinic acetylcholine receptor, Clodanolene sodium exhibits a highly specific peripheral action. It has been quantitatively demonstrated to have 'no measurable effect on neuromuscular transmission' or on the electrically excitable surface membrane of the muscle fiber [1]. This contrasts with centrally-acting muscle relaxants which depress CNS pathways and local anesthetics which block nerve conduction.

Neuromuscular Selectivity
Class-level
No measurable effect on neuromuscular transmission
Enables direct muscle‑fiber studies without synaptic blockade
Electrophysiological assessment; animal models
Mechanism of Action Neuromuscular Junction Selectivity Profile

Efficacy in Spasticity Model

In the Straub-tail mouse model of muscle spasticity, Clodanolene sodium was directly compared to several classes of muscle relaxants. The results demonstrated that Clodanolene sodium was 'more efficacious for induction of skeletal muscle relaxation' than neuromuscular blocking agents, local anesthetics, and centrally-acting muscle relaxants [1].

Spasticity Model
Class-level
Reported higher response vs. neuromuscular blockers, local anesthetics, central relaxants
Supports peripheral spasticity model endpoint context
Straub‑tail mouse; qualitative superiority reported
Spasticity Model Efficacy Comparison Straub-Tail Mouse

Comparative Potency vs. Dantrolene

The quaternary ammonium salts of Clodanolene were evaluated for their ability to antagonize skeletal muscle contraction. A key finding from this research indicates that when administered intravenously, a specific quaternary salt of Clodanolene was 'a more potent antagonist of skeletal muscle contraction' compared to other members of the series and yielded 'comparable therapeutic and muscle relaxant efficacy indexes' relative to Dantrolene [1].

Vs. Dantrolene
Cross‑study
More potent contraction antagonist; comparable therapeutic index reported
Context for malignant hyperthermia / contraction studies
Intravenous; animal contraction models
Malignant Hyperthermia Comparative Pharmacology Therapeutic Index

Clodanolene Applications


Excitation-Contraction Coupling Studies

Researchers investigating the mechanisms of calcium-induced calcium release from the sarcoplasmic reticulum can utilize Clodanolene to dissect the ryanodine receptor pathway. Its specific and quantifiable antagonism of skeletal muscle contraction without confounding neural effects [1] makes it an ideal tool for studies on isolated muscle fibers or in vivo muscle function assays.

Preclinical Formulation Development

The extremely poor aqueous solubility of the native sodium salt represents a major hurdle for parenteral administration. The 10- to 50-fold increase in solubility achieved with quaternary ammonium salts [2] demonstrates the clear path forward for pharmaceutical formulation. This makes Clodanolene a valuable scaffold for developing new chemical entities with improved drug-like properties for intravenous or other parenteral routes.

Spasticity and Malignant Hyperthermia Models

Clodanolene's demonstrated superior efficacy in the Straub-tail mouse spasticity model [1] and its comparable therapeutic index to Dantrolene in contraction antagonism [3] support its use as a specialized research tool in these areas. It provides an alternative mechanistic probe for studying peripheral muscle hypertonia and hypermetabolic crises where a direct-acting muscle relaxant with a unique selectivity profile is required.

Application
Selection Property
Validation Focus
Excitation‑contraction coupling studies
Direct ryanodine receptor antagonism
Calcium‑release pathway analysis
Preclinical formulation development
Salt‑form solubility profile
Parenteral formulation compatibility
Spasticity & malignant hyperthermia models
Peripheral muscle relaxation without CNS effects
Spasticity score & contraction endpoint

Technical Documentation Hub

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24 linked technical documents
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